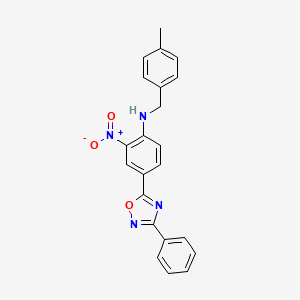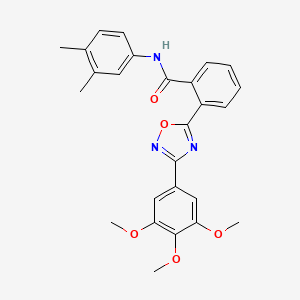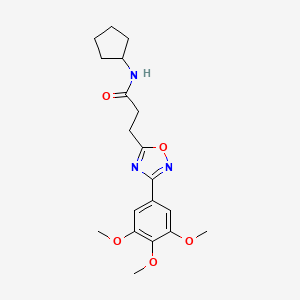![molecular formula C21H19BrN2O3S B7717713 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDDAB, and it has been found to exhibit promising results in various studies.
作用機序
The mechanism of action of BDDAB involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and inflammation. BDDAB has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. BDDAB has also been found to inhibit the activity of PPARγ, which is a protein that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDDAB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDDAB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that BDDAB reduces inflammation and improves glucose and lipid metabolism in animal models.
実験室実験の利点と制限
The advantages of using BDDAB in lab experiments include its high purity and yield, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. The limitations of using BDDAB in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the study of BDDAB. These include:
1. Further studies to determine the efficacy and safety of BDDAB in humans.
2. Studies to determine the optimal dosage and administration of BDDAB for therapeutic purposes.
3. Studies to determine the potential use of BDDAB in combination with other therapeutic agents.
4. Studies to determine the potential use of BDDAB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studies to determine the potential use of BDDAB as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, BDDAB is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis of BDDAB involves a multi-step process that yields high purity and yields. BDDAB has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and it has been shown to inhibit the growth of various cancer cell lines. The mechanism of action of BDDAB involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and inflammation. There are several future directions for the study of BDDAB, including further studies to determine its efficacy and safety in humans, and its potential use in the treatment of other diseases.
合成法
The synthesis of BDDAB involves a multi-step process that includes the reaction of 4-bromobenzyl chloride with sodium sulfonamide, followed by the reaction with 2,5-dimethoxyaniline and acetic anhydride. This process yields BDDAB in high purity and yields.
科学的研究の応用
BDDAB has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. BDDAB has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
特性
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRTEUECRAHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


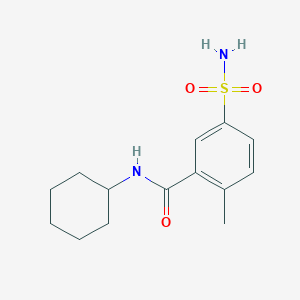
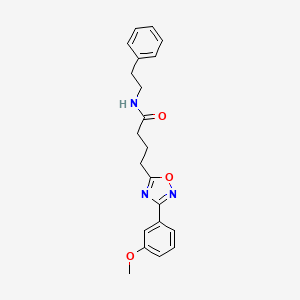
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
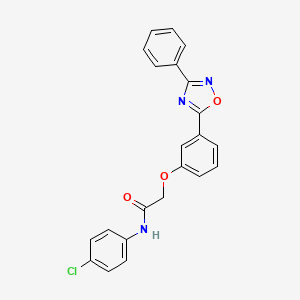

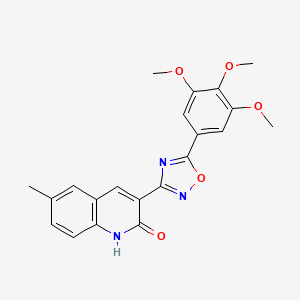

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
